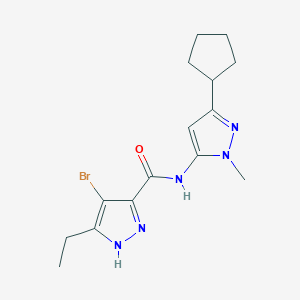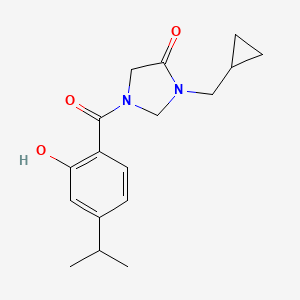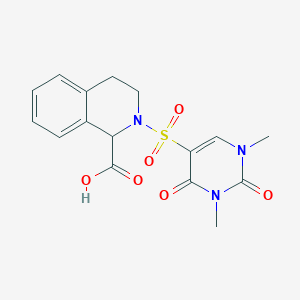![molecular formula C17H25NO B6975121 3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol](/img/structure/B6975121.png)
3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol is a complex organic compound featuring a spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene in biological systems
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions. Another method involves the strain-relocating semipinacol rearrangement, which is regio- and stereospecific .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
科学研究应用
3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic benzene, potentially interacting with enzymes and receptors in a similar manner . This bioisosteric property can lead to high potency in biological assays, making it a valuable compound in drug development.
相似化合物的比较
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural features.
Bicyclo[1.1.1]pentane: Another bioisostere used in medicinal chemistry.
Cubane: Known for its unique geometric structure and bioisosteric properties.
Uniqueness
3-Phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol stands out due to its specific combination of a spirocyclic core and a phenyl group, which provides unique chemical and biological properties. Its ability to mimic benzene while offering different physicochemical characteristics makes it a valuable compound for various applications.
属性
IUPAC Name |
3-phenyl-4-(spiro[3.3]heptan-2-ylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-10-7-15(14-5-2-1-3-6-14)13-18-16-11-17(12-16)8-4-9-17/h1-3,5-6,15-16,18-19H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQCIYFGNRILMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)NCC(CCO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6975054.png)
![N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide](/img/structure/B6975068.png)
![2-methyl-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B6975075.png)
![2-(2-Propan-2-yloxypyridin-3-yl)oxy-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B6975089.png)
![N-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl]-N,2-dimethyl-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B6975092.png)
![3-(Cyclopropylmethyl)-1-[2-(2-methylpropyl)-1,3-thiazole-4-carbonyl]imidazolidin-4-one](/img/structure/B6975094.png)
![1-[3-[(5-Tert-butyl-1,3-thiazol-2-yl)methylamino]pyridin-2-yl]piperidin-4-ol](/img/structure/B6975107.png)


![5-Cyclohexyl-3-[(2-methoxy-4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6975133.png)
![5-Cyclohexyl-3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6975135.png)
![3-cyano-N-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6975142.png)

